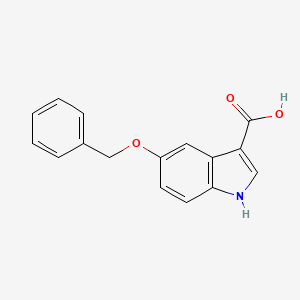

5-(benzyloxy)-1H-indole-3-carboxylic acid

Descripción general

Descripción

5-(benzyloxy)-1H-indole-3-carboxylic acid: is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a benzyloxy group at the 5-position and a carboxylic acid group at the 3-position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indole-3-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol reacts with the indole under basic conditions.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, due to the electron-donating effect of the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Benzyloxy)-1H-indole-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarities to other indole derivatives suggest possible bioactivity.

- Protein Kinase Inhibitors : The compound serves as a precursor in the synthesis of protein kinase C (PKC) inhibitors, which are significant in cancer therapy due to their role in cell signaling pathways .

- Antagonist Activity : Related compounds have demonstrated antagonist activity against ion channels such as TRPM8, indicating that derivatives of this compound may also exhibit similar properties .

Synthetic Organic Chemistry

The compound is utilized as a reactant in various synthetic methodologies:

- Regioselective Reactions : It acts as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, providing a pathway for the synthesis of complex molecules .

- Debenzylation Reactions : The compound is involved in selective debenzylation processes using SiliaCat-palladium under mild conditions, facilitating the removal of protective groups in organic synthesis .

- Friedel-Crafts Alkylation : It serves as a reactant in metal-free Friedel-Crafts alkylation reactions, which are essential for constructing carbon-carbon bonds in aromatic compounds .

Case Study 1: Synthesis of PKC Inhibitors

A study focused on the synthesis of novel indole derivatives, including this compound, demonstrated their efficacy as PKC inhibitors. This research highlighted the compound's potential to modulate signaling pathways involved in cancer progression.

Case Study 2: Ion Channel Antagonism

Research into related benzyloxyindole derivatives revealed that they could effectively inhibit TRPM8 channels with IC values in the low micromolar range. This indicates that this compound may also possess similar antagonistic properties against ion channels, making it relevant for pain management therapies.

Mecanismo De Acción

The mechanism of action of 5-(benzyloxy)-1H-indole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

5-hydroxy-1H-indole-3-carboxylic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

5-methoxy-1H-indole-3-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

5-chloro-1H-indole-3-carboxylic acid: Similar structure but with a chloro group instead of a benzyloxy group.

Uniqueness: 5-(benzyloxy)-1H-indole-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, making it more permeable to cell membranes and potentially increasing its bioavailability.

Actividad Biológica

5-(Benzyloxy)-1H-indole-3-carboxylic acid (CAS No. 24370-73-8) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H13NO3

- Molecular Weight : 281.28 g/mol

The compound features an indole core with a benzyloxy group at the 5-position and a carboxylic acid at the 3-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and influence cellular signaling pathways, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Breast Cancer Cells

In a notable case study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability. Significant apoptosis was observed at higher concentrations, with flow cytometry analyses confirming increased levels of active caspases.

Comparative Analysis with Similar Compounds

To assess the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 5-Chloro-1H-indole-3-carboxylic acid | Moderate anticancer effects | Chlorine substituent alters reactivity |

| 5-Methoxy-1H-indole-3-carboxylic acid | Lower antimicrobial activity | Methoxy group affects solubility |

| 5-(Phenoxy)-1H-indole-3-carboxylic acid | Antiviral properties | Phenoxy group enhances interaction with viral targets |

This table highlights how structural variations influence the biological activity of indole derivatives.

In Vitro Studies Summary

A series of in vitro experiments have evaluated the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Mechanistic Insights | Alters enzyme activity and disrupts cellular processes |

These findings underscore the multifaceted biological activities of this compound, warranting further investigation into its therapeutic potential.

Propiedades

IUPAC Name |

5-phenylmethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-7-6-12(8-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZRHKUJAMWIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653006 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-73-8 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.